molecular formula C18H24N4O B2807690 ((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2177365-50-1

((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2807690
CAS RN: 2177365-50-1
M. Wt: 312.417
InChI Key: XKEHOYMFFKNRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

Adamantane Derivatives in Neurodegenerative Diseases

Adamantane derivatives, due to their unique cage-like structure, have been extensively researched for their potential applications in treating neurodegenerative diseases. For instance, compounds like amantadine and memantine, which share structural similarities with adamantane, have been used in the treatment of Parkinson's and Alzheimer's diseases, respectively. These compounds interact with various neurotransmitter systems, modulating their activity and offering therapeutic benefits in neurodegenerative conditions (Dembitsky, Gloriozova, & Poroikov, 2020).

Pyrazine Derivatives in Antimicrobial and Antifungal Applications

Pyrazine derivatives are known for their antimicrobial and antifungal properties, making them valuable in the development of new therapeutic agents. The synthesis and bioevaluation of novel pyrazole derivatives, which share a core structure with pyrazines, have shown significant antimicrobial, antifungal, antiviral, and antioxidant activities. These compounds are synthesized under specific conditions and exhibit potential chemical properties that could be leveraged in pharmaceutical applications (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Cytochrome P450 Inhibition

The inhibition of Cytochrome P450 enzymes is crucial for understanding drug-drug interactions and enhancing the therapeutic efficacy of drugs. Compounds with pyrazine moieties have been investigated for their potential to selectively inhibit specific CYP isoforms, thereby modulating the metabolism of various drugs. This research provides insights into the development of safer and more effective therapeutic agents by minimizing unwanted drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

IUPAC Name

1-adamantyl-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c23-17(18-6-12-3-13(7-18)5-14(4-12)8-18)22-10-15(11-22)21-16-9-19-1-2-20-16/h1-2,9,12-15H,3-8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHOYMFFKNRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)NC5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3r,5r,7r)-Adamantan-1-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

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